6-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile
Description
Properties
IUPAC Name |
6-methyl-2-pyrrolidin-1-yl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c1-8-6-10(12(13,14)15)9(7-16)11(17-8)18-4-2-3-5-18/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQXRYLPLVKKBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)N2CCCC2)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethylating agents, while the pyrrolidinyl group can be added through nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alkoxides.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of nicotinonitrile compounds exhibit significant antitumor properties. A study demonstrated that similar compounds can inhibit the growth of various cancer cell lines, suggesting that 6-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile may also possess anticancer potential. The mechanism is likely related to the inhibition of specific cellular pathways involved in tumor proliferation and survival .
Antimicrobial Properties
Nicotinonitrile derivatives have been shown to possess antimicrobial activities against a range of pathogens, including bacteria and fungi. The trifluoromethyl group enhances the lipophilicity of the molecule, which may improve its ability to penetrate microbial membranes . This property makes it a candidate for further exploration in the development of new antimicrobial agents.
Neurological Applications
The pyrrolidine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating that they may influence cognitive functions or exhibit neuroprotective effects .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps may include:
- Formation of the Pyridine Ring : Utilizing cyclization reactions to form the core structure.
- Introduction of Functional Groups : Employing electrophilic substitutions to introduce trifluoromethyl and pyrrolidine groups.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated inhibition of cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antimicrobial Properties | Showed effective inhibition against Gram-positive bacteria with MIC values below 50 µg/mL. |
| Study C | Neurological Effects | Indicated potential neuroprotective effects in animal models of neurodegenerative diseases. |
Mechanism of Action
The mechanism by which 6-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Key Observations:
- Molecular Weight: The target compound (256.23 g/mol) is heavier than simpler analogs like 6-Methyl-4-CF₃-nicotinonitrile (186.13 g/mol), reflecting the pyrrolidinyl group’s contribution .
- Thermal Stability : Dichloro analogs exhibit higher melting points (e.g., 38–40°C ), whereas the target compound’s stability remains uncharacterized in available literature.
Pharmacological and Binding Activity
α-Synuclein Aggregation Inhibition
The structurally similar compound 2-hydroxy-5-nitro-6-(3-nitrophenyl)-4-(trifluoromethyl)nicotinonitrile demonstrated potent inhibition of α-synuclein fibril formation via binding to a hydrophobic cleft on the protein surface . Further docking studies are needed to validate this hypothesis .
Anticancer Activity
Nicotinonitrile derivatives with bulky substituents, such as 4-(2-(4-Bromophenyl)-1H-indol-3-yl)-2-methoxy-6-(4-bromophenyl)nicotinonitrile (Compound XLII), showed moderate anticancer activity against breast cancer cells (MCF-7), though less potent than methotrexate . The target compound’s pyrrolidinyl group could modulate interactions with kinase domains or DNA targets, but empirical data is lacking.
QSAR and Computational Predictions
Density functional theory (DFT) and QSAR studies on nicotinonitrile derivatives (e.g., 2-amino-4-aryl-6-mercapto analogs) revealed that electron-withdrawing groups (e.g., CF₃) enhance binding affinity to receptors like MCF-7 . The target compound’s trifluoromethyl group aligns with this trend, but its pyrrolidinyl substituent may introduce steric effects that require further optimization .
Biological Activity
6-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, highlighting its significance in pharmacology and potential therapeutic applications.
- Chemical Formula : C₉H₈F₃N₃
- Molecular Weight : 215.18 g/mol
- CAS Number : 22123-19-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its structural similarity to nicotine suggests it may act as a nicotinic acetylcholine receptor (nAChR) agonist, influencing neurotransmission and potentially offering neuroprotective effects.
1. Neuropharmacological Effects
Research indicates that compounds with similar structures exhibit neuroprotective properties. For instance, studies have shown that nicotinic agonists can enhance cognitive function and provide neuroprotection against neurodegenerative diseases like Alzheimer's and Parkinson's disease. The specific effects of this compound on cognitive enhancement remain to be thoroughly investigated.
2. Antitumor Activity
Preliminary studies suggest potential antitumor activity. Compounds with trifluoromethyl groups have been associated with increased potency against certain cancer cell lines. For example, a study demonstrated that similar nicotinonitriles could inhibit cell proliferation in lung cancer models. Further investigation into the specific pathways affected by this compound could elucidate its role in cancer therapy.
3. Insecticidal Properties
The compound has been explored for its insecticidal properties, particularly against pests resistant to conventional insecticides. Its mechanism may involve disruption of neurotransmitter signaling in insects, leading to paralysis and death. This aspect is particularly relevant in agricultural applications where pest resistance poses significant challenges.
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing 6-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile?
- Methodological Answer : Utilize <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy to confirm the substitution pattern of the pyrrolidinyl and trifluoromethyl groups. Compare chemical shifts (δ) to structurally similar nicotinonitriles (e.g., δ 6.28 ppm for aromatic protons in 2-amino-4-(3-nitrophenyl)-6-phenylnicotinonitrile ). FTIR can validate nitrile (C≡N) and CF3 stretches (~2220 cm<sup>-1</sup> and 1100-1200 cm<sup>-1</sup>, respectively), while mass spectrometry (HRMS) confirms molecular weight. Cross-reference with databases like NIST Chemistry WebBook for trifluoromethylpyrimidine analogs .
Q. What synthetic routes are reported for structurally similar nicotinonitrile derivatives?
- Methodological Answer : Microwave-assisted condensation is effective for nicotinonitrile core formation. For example, 2-amino-4-aryl-nicotinonitriles were synthesized via a three-component reaction of aldehydes, malononitrile, and ammonium acetate under microwave irradiation (120°C, 20 min) . To introduce pyrrolidinyl groups, nucleophilic substitution at the 2-position of the pyridine ring using pyrrolidine in DMF at 80°C is common. For trifluoromethyl incorporation, direct fluorination or use of CF3-containing precursors (e.g., trifluoromethylbenzamide derivatives) is recommended .
Advanced Research Questions
Q. How can conflicting NMR data for nicotinonitrile derivatives in different solvents or conditions be resolved?
- Methodological Answer : Discrepancies in chemical shifts (e.g., aromatic proton δ variations in DMSO-d6 vs. CDCl3) arise from solvent polarity and hydrogen bonding. Perform solvent-dependent NMR titrations to assess conformational changes. For example, DMSO-d6 may stabilize intramolecular hydrogen bonds in pyrrolidinyl-substituted nicotinonitriles, altering δ values . Use density functional theory (DFT) calculations (B3LYP/6-311++G**) to model solvent effects and validate experimental data .
Q. What computational methods are suitable for studying the electronic effects of the trifluoromethyl group on the nicotinonitrile core?
- Methodological Answer : Employ DFT or TD-DFT with basis sets like cc-pVTZ to analyze electron-withdrawing effects of CF3 on the pyridine ring. Calculate Fukui indices to predict reactive sites for electrophilic/nucleophilic attacks. Compare frontier molecular orbitals (HOMO/LUMO) of the trifluoromethyl derivative to non-fluorinated analogs to quantify stabilization energies .
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Use a 2<sup>k</sup> factorial design to test variables (temperature, catalyst loading, solvent ratio). For example, vary temperature (80–120°C) and pyrrolidine equivalents (1–3 eq.) in DMF. Analyze yield and purity via HPLC to identify optimal conditions. This approach minimizes experimental runs while resolving interactions between variables .
Q. What strategies address challenges in separating this compound from by-products?
- Methodological Answer : Combine column chromatography (silica gel, ethyl acetate/hexane gradient) with membrane separation technologies (e.g., nanofiltration) to isolate the target compound. Monitor by-products like unreacted pyrrolidine or trifluoromethyl precursors via TLC or LC-MS. For persistent impurities, recrystallize in ethanol/water (7:3 v/v) to enhance purity .
Q. How can structure-activity relationship (SAR) studies evaluate the biological potential of this compound?
- Methodological Answer : Substitute the pyrrolidinyl group with other amines (e.g., piperidine, morpholine) and compare bioactivity in enzyme inhibition assays. Retain the trifluoromethyl group to assess its role in target binding (e.g., hydrophobic interactions). Use molecular docking (AutoDock Vina) to predict binding affinities to receptors like kinases or GPCRs, guided by analogs such as AZ960 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
